3-(3-Chlorophenyl)but-3-en-1-ol
Overview
Description
3-(3-Chlorophenyl)but-3-en-1-ol: is an organic compound with the molecular formula C10H11ClO It is a derivative of butenol, where a chlorophenyl group is attached to the third carbon of the butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)but-3-en-1-ol can be achieved through several methods. One common approach involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For instance, the reaction between 3-chlorophenyl iodide and but-3-en-1-ol in the presence of a palladium catalyst and a base can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-(3-Chlorophenyl)but-3-en-1-one or 3-(3-Chlorophenyl)butanal.
Reduction: Formation of 3-(3-Chlorophenyl)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3-Chlorophenyl)but-3-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a starting material for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-catalyzed reactions involving hydroxyl and alkene functional groups.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)but-3-en-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and the double bond are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the double bond can undergo addition reactions.
In biological systems, the compound may interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
3-(4-Chlorophenyl)but-3-en-1-ol: Similar structure but with the chlorine atom on the para position of the phenyl ring.
3-(3-Bromophenyl)but-3-en-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-(3-Methylphenyl)but-3-en-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 3-(3-Chlorophenyl)but-3-en-1-ol is unique due to the presence of the chlorine atom on the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interactions compared to its para or ortho counterparts. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its bromine or methyl analogs.
Properties
IUPAC Name |
3-(3-chlorophenyl)but-3-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7,12H,1,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNAOIRNAJHXCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCO)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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